molecular formula C24H29NO5S B2598874 N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]adamantane-1-carboxamide CAS No. 946319-22-8

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]adamantane-1-carboxamide

Cat. No.: B2598874
CAS No.: 946319-22-8
M. Wt: 443.56
InChI Key: YWJDEGGIQGCSAU-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a furan ring, a methoxybenzenesulfonyl group, and an adamantane carboxamide moiety. The structural diversity of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]adamantane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxybenzenesulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the adamantane moiety: This can be done through amide bond formation using adamantane carboxylic acid and appropriate coupling reagents such as carbodiimides.

    Final assembly: The final step involves the coupling of the furan and methoxybenzenesulfonyl intermediates with the adamantane carboxamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Furanones, carboxylic acids, or aldehydes.

    Reduction: Sulfides, thiols, or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]adamantane-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s rigid adamantane core can be utilized in the design of novel materials with specific properties.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Industrial Applications: The compound can be used as a building block for the synthesis of more complex molecules in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The furan ring and methoxybenzenesulfonyl group can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The adamantane moiety provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)ethyl]acetamide
  • N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide
  • N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide

Uniqueness

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]adamantane-1-carboxamide stands out due to its combination of a furan ring, methoxybenzenesulfonyl group, and adamantane carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5S/c1-29-19-4-6-20(7-5-19)31(27,28)22(21-3-2-8-30-21)15-25-23(26)24-12-16-9-17(13-24)11-18(10-16)14-24/h2-8,16-18,22H,9-15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJDEGGIQGCSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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